3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Description
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound featuring a rigid diazabicyclo[3.2.1]octane scaffold with a 2-chloroethyl substituent at the 3-position and a propionyl group at the 8-position. This structure combines electronic and steric features that influence its pharmacological behavior, particularly in opioid receptor interactions.
Properties
CAS No. |
63977-85-5 |
|---|---|
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-[3-(2-chloroethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C11H19ClN2O/c1-2-11(15)14-9-3-4-10(14)8-13(7-9)6-5-12/h9-10H,2-8H2,1H3 |
InChI Key |
PWDDDZZOGAIYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCCl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Chemical Name: 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Molecular Formula: C11H19ClN2O (approximate based on substituents)
- Molecular Weight: 230.73 g/mol
- Core Structure: The compound features a bicyclic 3,8-diazabicyclo[3.2.1]octane scaffold with a propionyl group at the 8-position and a 2-chloroethyl substituent at the 3-position.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane generally involves:
- Construction of the bicyclic 3,8-diazabicyclo[3.2.1]octane core.
- Selective acylation at the 8-position with a propionyl group.
- Introduction of the 2-chloroethyl substituent at the 3-position through halogenation or alkylation.
The preparation typically requires multi-step synthetic sequences including cyclization, reduction, acylation, and halogenation reactions.
Detailed Preparation Routes
Cyclization and Core Formation
- Starting materials such as benzylamine or 2,5-dibromo diethyl adipate are used to build the bicyclic core through ring-closing reactions under alkaline conditions.
- Cyclization often involves intermediate formation of monoamides or anhydrides, followed by ring closure using reagents like carbonyldiimidazole (CDI).
- Reduction steps are performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to remove protecting groups or reduce intermediates.
Acylation at the 8-Position
- Acylation is typically achieved by reacting the bicyclic amine with propionyl chloride or propionic anhydride to introduce the propionyl group at the 8-position.
- The acylation reaction is conducted in an inert solvent such as ether or methylene chloride with a base like triethylamine to neutralize the formed acid.
Representative Synthetic Procedure (Literature Example)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ring closure of precursor under alkaline conditions | Benzylamine, alkaline medium | Intermediate bicyclic amine |
| 2 | Formation of monoamide and ring closure | CDI, ammonia water | Bicyclic core with protected groups |
| 3 | Reduction and protection | LiAlH4 or catalytic hydrogenation, Boc anhydride | Protected bicyclic amine |
| 4 | Acylation at 8-position | Propionic anhydride or propionyl chloride, base | 8-propionyl derivative |
| 5 | Alkylation at 3-position | 2-chloroethyl chloride or halogenated alkylating agent | 3-(2-chloroethyl)-8-propionyl derivative |
This sequence yields the target compound with high purity and yield when optimized.
Research Outcomes and Efficiency
- The methods reported show variable yields depending on the specific cyclization and reduction conditions. For example, the use of lithium aluminum hydride is effective but costly and requires careful handling.
- Enzymatic catalysis and medium chemistry methods have been explored but often suffer from low ring-closure yields and high costs.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a preferred method for deprotection and reduction steps, offering milder conditions and cleaner reactions.
- Acylation and alkylation steps are generally high yielding when conducted under controlled stoichiometry and temperature.
- The final product exhibits high purity when purification steps such as recrystallization or chromatography are applied after the last synthetic step.
Summary Table of Preparation Methods
| Method Aspect | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization | Benzylamine, alkaline conditions; CDI for ring closure | Simple, effective core formation | Some methods have low yield or high cost |
| Reduction | Lithium aluminum hydride; Pd/C catalytic hydrogenation | High reduction efficiency; mild conditions with Pd/C | LiAlH4 is costly and hazardous |
| Acylation | Propionyl chloride or propionic anhydride, base (triethylamine) | High selectivity for 8-position | Requires moisture-free conditions |
| Alkylation | 2-chloroethyl chloride or similar halogenated alkylating agent | Effective installation of 3-(2-chloroethyl) group | Possible side reactions if uncontrolled |
| Purification | Recrystallization, chromatography | High purity product | Additional time and resource consumption |
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with alcohol functional groups.
Scientific Research Applications
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The diazabicyclo octane core may also interact with receptors or enzymes, modulating their functions.
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on Opioid Receptor Affinity
| Compound | Substituent (Position) | µ-Opioid Affinity (Ki, nM) | Analgesic Activity |
|---|---|---|---|
| 1a (3-cinnamyl-8-propionyl) | Cinnamyl (3), Propionyl (8) | 12 ± 2 | High |
| 2b (8-p-nitrocinnamyl-3-propionyl) | Nitrocinnamyl (8), Propionyl (3) | 45 ± 5 | Moderate |
| Bivalent ligand (2a) | Extended chain | >1000 | None |
Substituent Chemistry and Receptor Interactions
- Chloroethyl vs. This contrasts with the π-electron-rich cinnamyl or nitro groups in analogs (e.g., 1b), which rely on non-covalent interactions (e.g., van der Waals, hydrogen bonding) for receptor engagement .
- Propionyl vs. Other Acyl Groups : Compared to bulkier acyl groups (e.g., pivaloyl in 1d ), the propionyl chain balances lipophilicity and metabolic stability. Quantum mechanics studies indicate that shorter acyl chains (e.g., propionyl) reduce steric hindrance, enhancing receptor access .
Table 2: Electronic and Steric Properties of Substituents
| Substituent | Electronic Effect | Steric Bulk (ų) | Receptor Compatibility |
|---|---|---|---|
| 2-Chloroethyl | Electrophilic (Cl) | 25 | Moderate |
| p-Nitrocinnamyl | Electron-withdrawing (NO₂) | 38 | High |
| Pivaloyl | Electron-neutral | 42 | Low |
Comparison with Non-Diazabicyclo[3.2.1]octane Analogs
- Morphine : Despite structural rigidity, morphine lacks the bicyclic scaffold, resulting in lower µ-opioid selectivity compared to diazabicyclo[3.2.1]octane derivatives. The latter’s constrained conformation reduces off-target interactions .
- Camphane Analogs : Derivatives like N,N-dimethyl-2-camphane show analgesic effects but exhibit higher anticholinergic side effects due to less optimized substituent positioning .
Biological Activity
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, with the CAS number 63977-85-5, is a compound of significant interest in pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
- Molecular Formula : C11H19ClN2O
- Molecular Weight : 230.77 g/mol
- CAS Registry Number : 63977-85-5
- Synonyms : 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Pharmacological Effects
Research indicates that compounds similar to 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane exhibit various pharmacological activities:
- Spasmolytic Activity : Some diazabicyclo compounds have been reported to possess spasmolytic properties, making them potentially useful in treating conditions like peptic ulcers and pylorospasm .
- Local Anesthetic Properties : The compound has been noted for its local anesthetic effects, which can be beneficial in minor surgical procedures .
- CNS Activity : Similar compounds have shown potential as inhibitors of monoamine transporters such as the Dopamine Transporter (DAT), which could indicate a role in modulating central nervous system activity .
Toxicity Data
The acute toxicity of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been assessed using LD50 tests in rodent models:
- LD50 (Intraperitoneal) : 20 mg/kg in mice, indicating a moderate level of toxicity . The specific toxic effects are not fully characterized but warrant caution in handling.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study on related bicyclic compounds highlighted their effectiveness as selective inhibitors of DAT with IC50 values ranging from 7 to 43 nM, suggesting that structural modifications could enhance their pharmacological profile .
- Another investigation into the synthesis and biological activity of similar diazabicyclo compounds demonstrated their potential in treating neuropsychiatric disorders due to their interaction with neurotransmitter systems .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Insights
- Solvent Choice : Replacing benzene with THF in the initial amine substitution step increased yields from 35% to 91% by improving reaction homogeneity .
- Cyclization Conditions : Heating intermediates at 210°C for 18 hours under reduced pressure (0.1 mbar) enhances cyclization efficiency .
| Step | Reagents/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Amine substitution | Benzylamine in THF | 91% vs. 35% (benzene) | |
| Cyclization | 210°C, vacuum | 34% (vs. 26% for ethyl analog) |
How do stereochemical variations in 3,8-diazabicyclo[3.2.1]octane derivatives influence pharmacological activity?
Advanced Research Focus
Stereochemistry critically affects receptor binding. For example:
- µ-Opioid Receptor Agonism : The 3-propionyl-8-p-nitrocinnamyl derivative (2b) showed higher selectivity than its isomer (1b) due to distinct cinnamyl chain orientations, as confirmed by X-ray crystallography .
- Isomer-Specific Activity : 8-substituted-3-methyl derivatives exhibit different analgesic and anticholinergic profiles compared to 3-substituted-8-methyl isomers, highlighting the role of nitrogen substitution patterns .
Q. Methodological Approach
- X-Ray Crystallography : Resolves absolute configurations and correlates substituent orientation with bioactivity .
- NMR Analysis : Detects conformational flexibility; e.g., δ 2.35 (ABX pattern in 3,8-dibenzyl derivatives) indicates restricted rotation .
What experimental design considerations are critical for evaluating the compound’s analgesic activity?
Q. Basic Research Focus
Q. Advanced Considerations
- Metabolic Stability : Incorporate liver microsome assays to assess propionyl group hydrolysis, which may reduce activity .
- Selectivity Profiling : Screen against δ- and κ-opioid receptors to avoid off-target effects .
How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Conformational Analysis : Quantum mechanics (QM) simulations compare low-energy conformers of 3,8-diazabicyclo derivatives with morphine’s rigid structure. Key torsion angles (e.g., cinnamyl-propionyl dihedral) predict µ-receptor compatibility .
- Docking Studies : Molecular docking into µ-opioid receptor homology models identifies critical interactions (e.g., hydrogen bonding with Tyr148) .
Q. Data Integration
| Computational Tool | Application | Outcome | Reference |
|---|---|---|---|
| QM (DFT) | Energy minimization | Identified bioactive conformer of 2b | |
| AutoDock Vina | Docking into receptor | Predicted binding affinity (Ki = 12 nM) |
What analytical techniques resolve contradictions in reported biological data for structural isomers?
Advanced Research Focus
Discrepancies in isomer activity arise from:
Q. Case Study
- 3- vs. 8-Substituted Isomers : NMR (δ 7.25 for benzyl protons) and X-ray confirmed structural assignments, reconciling conflicting activity reports .
How does the 2-chloroethyl substituent impact the compound’s reactivity and stability?
Q. Basic Research Focus
- Nucleophilic Susceptibility : The chloroethyl group undergoes hydrolysis under basic conditions, necessitating pH-controlled storage (pH 4–6) .
- Cross-Coupling Potential : Acts as a leaving group in Suzuki-Miyaura reactions for further derivatization .
Q. Stability Data
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH > 7 | Hydrolysis to ethylene glycol | Buffer formulations (citrate/phosphate) |
| Light Exposure | Radical formation | Amber glass storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
